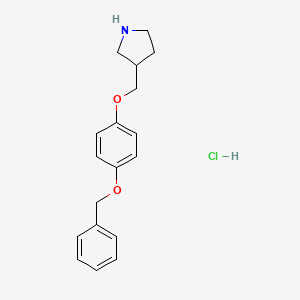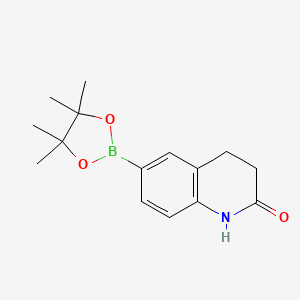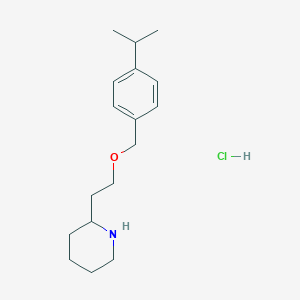
3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol . This compound is known for its unique structure, which includes a benzyloxy group attached to a phenoxy moiety, linked to a pyrrolidine ring via a methylene bridge. It is commonly used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride typically involves several steps, including the formation of the benzyloxyphenol intermediate, followed by its reaction with pyrrolidine. The synthetic route often includes:
Formation of Benzyloxyphenol: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Coupling with Pyrrolidine: The benzyloxyphenol is then reacted with pyrrolidine in the presence of a suitable catalyst, such as palladium, to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form benzyl alcohol derivatives using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride is utilized in various scientific research fields:
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenoxy groups play a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
3-((4-(Benzyloxy)phenoxy)methyl)pyrrolidine hydrochloride can be compared with similar compounds such as:
3-(Benzyloxy)-4-methylphenylboronic acid: This compound shares the benzyloxy group but differs in its boronic acid functionality, which imparts different reactivity and applications.
2-Benzyloxy-5-methylphenylboronic acid pinacol ester: Similar in structure but with a pinacol ester group, this compound is used in different synthetic applications.
The uniqueness of this compound lies in its combination of the benzyloxy, phenoxy, and pyrrolidine moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[(4-phenylmethoxyphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-4-15(5-3-1)13-20-17-6-8-18(9-7-17)21-14-16-10-11-19-12-16;/h1-9,16,19H,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZNEIHBHCKCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-52-8 | |
| Record name | Pyrrolidine, 3-[[4-(phenylmethoxy)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397462.png)
amine](/img/structure/B1397464.png)
![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol](/img/structure/B1397465.png)
![3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397469.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397470.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397471.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397472.png)

![2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397474.png)
![3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397476.png)
![3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397477.png)
![2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397482.png)
![3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397483.png)
